4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide
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Overview
Description
“4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide” is a compound that belongs to the class of imidazothiazoles . Imidazothiazoles are known to act as effective molecular scaffolds for synthetic, structural, and biomedical research . This compound has a molecular formula of C12H10FN3O2S2, an average mass of 311.355 Da, and a monoisotopic mass of 311.019836 Da .
Synthesis Analysis
The synthesis of imidazothiazoles involves various methods, with the classification of existing synthetic methods based on the amount of research invested . The synthesis of “4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide” specifically is not detailed in the available literature.Molecular Structure Analysis
Imidazothiazoles have five types of systems, formed on the basis of all possible combinations of joining the thiazole and imidazole rings . The most studied type is imidazo[2,1-b]thiazoles , which is the type that “4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide” belongs to.Scientific Research Applications
Antimicrobial Activity
The thiazole ring in this compound has been associated with antimicrobial properties. Researchers have explored its potential as an antimicrobial agent against bacteria and fungi. Further studies could investigate its mechanism of action and efficacy in treating infections .
Anticancer Potential
Compounds containing imidazo[2,1-b][1,3]thiazole scaffolds have shown promise as antitumor agents. Investigating the cytotoxic effects of this compound on cancer cell lines could provide valuable insights into its potential as an anticancer drug .
Anti-Inflammatory Properties
Thiazole derivatives have been studied for their anti-inflammatory effects. This compound might modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .
Neuroprotective Effects
Given the presence of the imidazole-thiazole moiety, exploring its neuroprotective properties could be worthwhile. Researchers could investigate its impact on neuronal health, potentially leading to novel treatments for neurodegenerative disorders .
Antiviral Activity
Thiazole-based compounds have been evaluated for antiviral potential. Investigating whether this compound exhibits inhibitory effects against specific viruses could contribute to antiviral drug development .
Metal Chelation and Coordination Chemistry
The sulfonamide group in this compound suggests possible metal chelation properties. Researchers could explore its ability to bind to metal ions and its potential applications in coordination chemistry or catalysis .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and imidazole derivatives, have been found to interact with a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical cellular processes.
Mode of Action
This could include binding to active sites, modulating protein function, or interfering with cellular signaling pathways .
Biochemical Pathways
These include pathways involved in inflammation, pain perception, microbial growth, and cancer cell proliferation .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
4-fluoro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2S2/c13-9-1-3-11(4-2-9)20(17,18)14-7-10-8-16-5-6-19-12(16)15-10/h1-6,8,14H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCFAZFONDVRGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCC2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide |
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